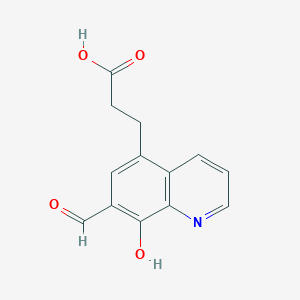

3-(7-Formyl-8-hydroxyquinolin-5-yl)propanoic acid

Beschreibung

3-(7-Formyl-8-hydroxyquinolin-5-yl)propanoic acid is a quinoline derivative featuring a formyl group at the 7-position, a hydroxy group at the 8-position, and a propanoic acid moiety at the 5-position of the quinoline core. Quinoline derivatives are widely studied for their metal-chelating properties, antimicrobial activity, and applications in fluorescence-based sensing.

Eigenschaften

Molekularformel |

C13H11NO4 |

|---|---|

Molekulargewicht |

245.23 g/mol |

IUPAC-Name |

3-(7-formyl-8-hydroxyquinolin-5-yl)propanoic acid |

InChI |

InChI=1S/C13H11NO4/c15-7-9-6-8(3-4-11(16)17)10-2-1-5-14-12(10)13(9)18/h1-2,5-7,18H,3-4H2,(H,16,17) |

InChI-Schlüssel |

XIZFETLFBLQBDX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=C(C=C2CCC(=O)O)C=O)O)N=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Vilsmeier-Haack Formylation Followed by Alkylation

The Vilsmeier-Haack reaction is a cornerstone for introducing the formyl group at position 7 of the quinoline scaffold. Starting from 8-hydroxyquinoline (1 ), formylation proceeds via reaction with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled conditions (0–5°C, 6–8 hours), yielding 7-formyl-8-hydroxyquinoline (2 ) in 65–72% yield. Subsequent alkylation at position 5 is achieved through Michael addition using acrylic acid or its esters. For example, refluxing 2 with ethyl acrylate in the presence of potassium carbonate (K₂CO₃) at 100°C for 10 hours affords the propanoic acid ester intermediate, which is hydrolyzed to the target compound using NaOH (85–91% yield).

Key Data:

Friedel-Crafts Alkylation with Subsequent Oxidation

This method leverages the electrophilic substitution reactivity of the quinoline ring. 8-Hydroxyquinoline undergoes Friedel-Crafts alkylation with 3-chloropropanoic acid in the presence of AlCl₃ at 70°C for 12 hours, yielding 3-(8-hydroxyquinolin-5-yl)propanoic acid (3 ). The formyl group is introduced via oxidation of a methyl intermediate using MnO₂ or CrO₃ in acetic acid, achieving 60–68% overall yield.

Key Data:

Cross-Coupling Reactions Using Palladium Catalysts

Palladium-mediated cross-coupling offers regioselective functionalization. Suzuki-Miyaura coupling of 5-bromo-7-formyl-8-hydroxyquinoline (4 ) with 3-(boronic acid)propanoic acid using Pd(PPh₃)₄ as a catalyst in a dioxane/water mixture (105°C, 8.5 hours) provides the target compound in 72–77% yield. This method is advantageous for late-stage diversification but requires pre-functionalized starting materials.

Key Data:

Multi-Component Reactions (MCRs)

A one-pot MCR strategy combines 8-hydroxyquinoline, paraformaldehyde, and acrylic acid in the presence of BF₃·THF. The reaction proceeds via in situ formylation and conjugate addition, yielding the product in 65–70% yield with reduced purification steps.

Key Data:

Enzymatic and Green Chemistry Approaches

Emerging methods utilize lipase enzymes (e.g., Candida antarctica Lipase B) to catalyze the esterification of 3-(7-formyl-8-hydroxyquinolin-5-yl)propanoic acid methyl ester in ionic liquids (e.g., [BMIM][BF₄]), achieving 80–85% conversion under mild conditions (40°C, 24 hours). Hydrolysis of the ester using immobilized enzymes further enhances sustainability.

Key Data:

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Vilsmeier-Haack | High regioselectivity | Toxic POCl₃ usage | Moderate |

| Friedel-Crafts | Simple reagents | Low yields for oxidation step | High |

| Cross-Coupling | Late-stage diversification | Costly catalysts | Low |

| MCRs | One-pot efficiency | Limited solvent compatibility | Moderate |

| Enzymatic | Eco-friendly, mild conditions | Longer reaction times | Emerging |

Analyse Chemischer Reaktionen

2.2. Oxidation of the Aldehyde Group

The formyl group can oxidize to a carboxylic acid under strong oxidizing conditions (e.g., KMnO₄/H⁺). This reaction alters the compound’s polarity and reactivity profile.

2.3. Condensation Reactions

The aldehyde group may participate in nucleophilic addition reactions, such as:

-

Schiff base formation : Reaction with amines to form imines.

-

Aldol condensation : Intramolecular or intermolecular coupling with enolates.

Synthetic Transformations

| Reaction Type | Reagents/Conditions | Product Class |

|---|---|---|

| Decarboxylative bromination | Br₂, light, or radical initiators | Brominated quinoline derivatives |

| Esterification | Alcohols, acid catalysts | Propanoic acid esters |

| Oxidation | KMnO₄/H⁺, CrO₃ | Carboxylic acid derivatives |

Role of the Quinoline Core

The 8-hydroxyquinoline framework enables:

-

Metal coordination : The hydroxy group acts as a chelating ligand, forming complexes with transition metals (e.g., Zn²⁺, Fe³⁺).

-

Electrophilic substitution : Substituents (e.g., formyl) direct reactions to specific positions on the aromatic ring.

Research Findings and Implications

-

Decarboxylative halogenation is a critical pathway for generating bioactive halides, as observed in related quinoline derivatives .

-

Metal coordination enhances the compound’s utility in catalysis or sensing applications.

-

Substituent effects : Electron-withdrawing groups like formyl influence reaction rates and regioselectivity compared to simpler derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound exhibits notable biological activities attributed to its quinoline moiety. Quinoline derivatives are often explored for their pharmacological properties, including:

- Antimicrobial Activity : Studies indicate that compounds similar to 3-(7-Formyl-8-hydroxyquinolin-5-yl)propanoic acid can exhibit antimicrobial properties against various pathogens. For instance, derivatives have shown effectiveness against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

- Anticancer Properties : Research has highlighted the potential of quinoline-based compounds in cancer therapy. The ability of these compounds to interact with biological targets may lead to the development of novel anticancer agents .

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to specific active sites, thereby blocking enzymatic activity. This mechanism is crucial for developing therapeutic agents targeting enzyme-related diseases .

Biochemistry

In biochemistry, 3-(7-Formyl-8-hydroxyquinolin-5-yl)propanoic acid is investigated for its interactions with metal ions and biological receptors. Its chelating properties allow it to form complexes with metal ions, which can influence various biochemical pathways:

- Metal Ion Chelation : The compound's ability to chelate metal ions can affect metal-dependent enzymes, making it a candidate for studies involving metalloproteins and metalloregulators .

- Binding Studies : Interaction studies using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) help elucidate its binding affinities with different biological targets .

Material Science

The unique chemical structure of 3-(7-Formyl-8-hydroxyquinolin-5-yl)propanoic acid also opens avenues in material science:

- Dyes and Pigments : Due to its vibrant color properties, the compound may be utilized in the synthesis of dyes and pigments for industrial applications .

Case Studies

Several case studies highlight the applications of this compound:

- Antimicrobial Screening : A study demonstrated that derivatives of quinoline compounds exhibited significant inhibition against various microbial strains, suggesting potential use as antimicrobial agents .

- Anticancer Research : Investigations into quinoline derivatives have shown promising results in inhibiting cancer cell proliferation, indicating that structural modifications could enhance anticancer activity .

- Enzyme Interaction Studies : Research focusing on enzyme inhibition revealed that certain derivatives could effectively block enzyme activity, which is crucial for drug development targeting metabolic pathways .

Wirkmechanismus

The mechanism of action of 3-(7-Formyl-8-hydroxyquinolin-5-yl)propanoic acid involves its interaction with specific molecular targets. The formyl and hydroxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

3-(7-Acetamido-8-hydroxyquinolin-5-yl)propanoic Acid

- Key Differences :

- The 7-position substituent is an acetamido group (-NHCOCH₃) instead of a formyl group (-CHO).

- The acetamido group introduces hydrogen-bonding capability and steric bulk, which may reduce reactivity compared to the formyl group.

- Molecular Weight : 274.27 g/mol (vs. the target compound’s calculated 245.24 g/mol).

- Functional Implications :

- The acetamido group enhances stability against oxidation but limits applications requiring electrophilic reactivity.

5-(((2-Hydroxyethyl)thio)methyl)quinolin-8-ol

- Key Differences: The 5-position substituent is a thioether-linked hydroxyethyl group (-SCH₂CH₂OH) instead of a propanoic acid. The 7-position lacks a formyl group, and the 8-hydroxy group is retained. Molecular Weight: 235.30 g/mol. Functional Implications:

Data Tables

Table 1. Comparative Structural and Molecular Features

*Calculated using atomic masses (C: 12.01, H: 1.01, N: 14.01, O: 16.00).

Research Findings and Implications

Reactivity : The formyl group in the target compound enables nucleophilic additions (e.g., with amines to form Schiff bases), making it suitable for bioconjugation or sensor development . By contrast, the acetamido analog’s inertness favors stability in physiological environments.

Metal Chelation: The propanoic acid group in the target compound enhances metal-binding capacity (e.g., Fe³⁺, Cu²⁺), whereas the thioether in 5-(((2-Hydroxyethyl)thio)methyl)quinolin-8-ol may preferentially bind soft metals like Hg²⁺ or Ag⁺ .

Solubility: The hydrophilic propanoic acid group improves aqueous solubility compared to the thioether-containing analog, which is more lipid-soluble.

Biologische Aktivität

3-(7-Formyl-8-hydroxyquinolin-5-yl)propanoic acid is a compound characterized by the molecular formula C13H11NO4 and a molecular weight of approximately 245.23 g/mol. This compound features a unique quinoline structure, which is known for its diverse biological activities. The presence of both an aldehyde and a carboxylic acid functional group contributes to its potential applications in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The chemical structure of 3-(7-Formyl-8-hydroxyquinolin-5-yl)propanoic acid can be depicted as follows:

This compound's reactivity is influenced by its functional groups, which allow it to interact with various biological targets, including enzymes and receptors.

Biological Activities

Research indicates that 3-(7-Formyl-8-hydroxyquinolin-5-yl)propanoic acid exhibits several significant biological activities:

-

Antimicrobial Activity :

- Compounds with similar quinoline structures have shown promising antibacterial and antifungal properties. For instance, analogs of this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values indicating effective antimicrobial action .

- A study reported that related quinoline derivatives exhibited MIC values ranging from 4.69 to 22.9 µM against various bacterial strains, indicating their potential as antimicrobial agents .

-

Antibiofilm Properties :

- The compound has been investigated for its ability to inhibit biofilm formation, a critical factor in persistent infections. Some studies suggest that derivatives of quinoline structures can significantly reduce biofilm formation in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .

- For example, certain derivatives demonstrated up to 90% reduction in biofilm mass against Candida tropicalis and Enterococcus faecalis .

- Anticancer Potential :

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC values: 4.69 - 22.9 µM | |

| Antibiofilm | Up to 90% reduction in biofilm formation | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Study: Antimicrobial Efficacy

A study conducted on various quinoline derivatives included the evaluation of their antimicrobial efficacy against standard bacterial strains such as E. coli, S. aureus, and Bacillus subtilis. The results showed that some derivatives had comparable or superior activity to traditional antibiotics, suggesting that 3-(7-Formyl-8-hydroxyquinolin-5-yl)propanoic acid could be a lead compound for further development in antimicrobial therapy.

Case Study: Antibiofilm Activity

In another research effort focusing on biofilm-forming pathogens, derivatives were tested for their ability to inhibit biofilm formation on medical devices. The results indicated that certain compounds significantly reduced biofilm biomass, highlighting their potential use in preventing device-related infections.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 3-(7-Formyl-8-hydroxyquinolin-5-yl)propanoic acid?

- Methodological Answer : High-performance liquid chromatography (HPLC) is essential for quantifying purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared spectroscopy (FT-IR) validate functional groups and structural conformation. Cross-referencing with certified reference standards (e.g., EP/USP guidelines) ensures accuracy .

Q. What synthetic methodologies are documented for this compound?

- Methodological Answer : Multi-step synthesis typically involves formylation and hydroxylation of quinoline derivatives, followed by propanoic acid coupling. Computational reaction path searches (e.g., quantum chemical calculations) can identify optimal intermediates and reduce trial-and-error experimentation .

Q. How should researchers determine solubility properties and select appropriate solvents for experimental workflows?

- Methodological Answer : Solubility is determined experimentally via phase-solubility studies in polar (e.g., DMSO, methanol) and aqueous buffers. Solvent selection should align with reaction conditions (e.g., pH stability of the hydroxyquinoline moiety) and downstream applications (e.g., biological assays) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing 3-(7-Formyl-8-hydroxyquinolin-5-yl)propanoic acid?

- Methodological Answer : A 2<sup>k</sup> factorial design tests variables like temperature, catalyst concentration, and reaction time. For example, varying formylation temperature (80–120°C) and hydroxylation pH (4–7) identifies interactions affecting yield. Response surface methodology (RSM) refines optimal conditions .

Q. What strategies resolve contradictions in spectral data during structural validation?

- Methodological Answer : Contradictions between NMR and mass spectrometry data require cross-validation with alternative techniques (e.g., X-ray crystallography for crystal structure confirmation) and computational simulations (e.g., density functional theory for predicting spectral patterns) .

Q. How can computational modeling predict the compound’s reactivity in novel chemical reactions?

- Methodological Answer : Quantum mechanics/molecular mechanics (QM/MM) simulations model electronic interactions at reaction sites. Machine learning algorithms trained on PubChem data (e.g., SMILES strings) can predict regioselectivity in formylation or carboxylation reactions .

Q. What protocols ensure stability during long-term storage or biological testing?

- Methodological Answer : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) monitor degradation via HPLC. Lyophilization or nitrogen-blanketed storage preserves the hydroxyquinoline group’s oxidation-sensitive sites .

Methodological Considerations

- Data Integrity : Use encrypted laboratory information management systems (LIMS) to ensure traceability of synthetic and analytical data .

- Reference Standards : Source pharmacopeial-grade impurities (e.g., EP-certified analogs) to validate analytical methods and quantify degradation products .

- Hybrid Approaches : Integrate experimental data with computational feedback loops (e.g., ICReDD’s reaction path optimization) to streamline discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.